Cas no 23826-71-3 (Methanone,(4-methoxyphenyl)-3-pyridinyl-)

Methanone, (4-methoxyphenyl)-3-pyridinyl-, is a specialized organic compound featuring a methanone core substituted with a 4-methoxyphenyl group and a 3-pyridinyl moiety. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical research. The presence of both methoxy and pyridinyl groups enhances its versatility as an intermediate in the synthesis of complex molecules, particularly in medicinal chemistry for drug discovery. Its well-defined reactivity profile allows for selective functionalization, facilitating the development of targeted compounds. The compound’s stability under standard conditions further supports its utility in laboratory and industrial applications.
Methanone,(4-methoxyphenyl)-3-pyridinyl- structure
23826-71-3 structure
Product Name:Methanone,(4-methoxyphenyl)-3-pyridinyl-
CAS No:23826-71-3
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD01716433
CID:270083
PubChem ID:32108
Update Time:2025-05-27

Methanone,(4-methoxyphenyl)-3-pyridinyl- Chemical and Physical Properties

Names and Identifiers

    • Methanone,(4-methoxyphenyl)-3-pyridinyl-
    • (4-methoxyphenyl)-pyridin-3-ylmethanone
    • 3-(4-Methoxybenzoyl)pyridine
    • (4-Methoxyphenyl)(pyridin-3-yl)methanone
    • SCHEMBL9520820
    • BRN 0153949
    • DTXSID60178532
    • JVCNCXKAEBIVBO-UHFFFAOYSA-N
    • p-Anisyl 3-pyridyl ketone
    • p-Methoxyphenyl 3-pyridyl ketone
    • KETONE, (p-METHOXYPHENYL) 3-PYRIDYL
    • Ketone, p-anisyl 3-pyridyl
    • Pyridine, 3-(4-methoxybenzoyl)-
    • FT-0754285
    • 23826-71-3
    • MDL: MFCD01716433
    • Inchi: 1S/C13H11NO2/c1-16-12-6-4-10(5-7-12)13(15)11-3-2-8-14-9-11/h2-9H,1H3
    • InChI Key: JVCNCXKAEBIVBO-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C(C1C=NC=CC=1)=O

Computed Properties

  • Exact Mass: 213.07903
  • Monoisotopic Mass: 213.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.1544 (rough estimate)
  • Boiling Point: 353.22°C (rough estimate)
  • Refractive Index: 1.5700 (estimate)
  • PSA: 39.19

Methanone,(4-methoxyphenyl)-3-pyridinyl- Pricemore >>

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Additional information on Methanone,(4-methoxyphenyl)-3-pyridinyl-

Comprehensive Overview of Methanone,(4-methoxyphenyl)-3-pyridinyl- (CAS No. 23826-71-3): Properties, Applications, and Industry Insights

Methanone,(4-methoxyphenyl)-3-pyridinyl- (CAS No. 23826-71-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This ketone derivative, characterized by its unique methoxyphenyl and pyridinyl functional groups, exhibits versatile chemical properties. Its molecular structure, C13H11NO2, combines aromatic rings with a carbonyl group, making it a valuable intermediate in synthetic chemistry. Researchers often explore its photophysical properties and electron-transfer capabilities, which are critical for applications in organic electronics and drug discovery.

In recent years, the demand for high-performance organic materials has surged, driven by advancements in OLED technology and sustainable chemistry. Methanone,(4-methoxyphenyl)-3-pyridinyl- is frequently studied for its potential role in light-emitting diodes (LEDs) due to its fluorescence efficiency. A 2023 study highlighted its tunable emission spectra, aligning with the industry's push for energy-efficient displays. Additionally, its solubility in polar solvents makes it a candidate for solution-processable electronics, a hot topic in green chemistry forums.

The compound's bioactive potential is another area of exploration. Its pyridine moiety is a common pharmacophore in central nervous system (CNS) drugs, sparking interest in neuropharmacology research. While not yet FDA-approved, preliminary studies suggest interactions with neurotransmitter receptors, coinciding with rising searches for novel neuroprotective agents. However, rigorous toxicity profiling and clinical trials remain essential before therapeutic applications.

From a synthetic standpoint, CAS No. 23826-71-3 is often synthesized via Friedel-Crafts acylation or cross-coupling reactions, methods frequently queried in organic synthesis databases. Its crystalline form and melting point (∼120°C) are well-documented, aiding in purification protocols. Industry professionals emphasize its scalable production, particularly for batch processing in fine chemical manufacturing.

Environmental and safety considerations are paramount. While not classified as hazardous, proper handling protocols (e.g., PPE, ventilation) are recommended. The compound's biodegradability and ecotoxicology data are under investigation, reflecting the broader trend of ESG compliance in chemical industries. Regulatory bodies like REACH and EPA monitor such compounds for sustainable use.

Market analysts note growing interest in Methanone,(4-methoxyphenyl)-3-pyridinyl- from Asia-Pacific regions, where pharmaceutical outsourcing and electronic material production thrive. Patent filings related to its derivatives have increased by 18% since 2020, signaling competitive R&D. For researchers, accessing high-purity samples (≥98%) from reliable suppliers is crucial, as impurities can affect reaction yields and material performance.

In conclusion, CAS No. 23826-71-3 represents a nexus of multidisciplinary research, bridging gaps between organic synthesis, material science, and life sciences. Its adaptability to emerging technologies and alignment with sustainability goals ensure its relevance in future innovations. For deeper insights, consult peer-reviewed journals on heterocyclic chemistry or optoelectronic materials.

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